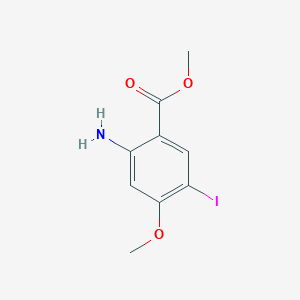

Methyl 2-amino-5-iodo-4-methoxybenzoate

Description

Methyl 2-amino-5-iodo-4-methoxybenzoate is an organic compound with the molecular formula C9H10INO3 and a molecular weight of 307.09 g/mol . It is a derivative of benzoic acid and features an iodine atom, an amino group, and a methoxy group attached to the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties.

Properties

IUPAC Name |

methyl 2-amino-5-iodo-4-methoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10INO3/c1-13-8-4-7(11)5(3-6(8)10)9(12)14-2/h3-4H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXHOMYWGIHJLDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)N)C(=O)OC)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10INO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-iodo-4-methoxybenzoate can be synthesized through a multi-step process involving the iodination of methyl 2-amino-4-methoxybenzoate. The iodination reaction typically requires iodine monochloride (ICl) as the iodinating agent in the presence of hydrochloric acid (HCl) and water at low temperatures . The reaction conditions must be carefully controlled to ensure the selective iodination at the desired position on the benzene ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to achieve high yields and purity. The product is then purified through recrystallization or chromatography techniques to meet the required specifications for pharmaceutical or chemical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-iodo-4-methoxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used to replace the iodine atom.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3) are commonly used.

Major Products Formed

Substitution Products: Depending on the nucleophile used, products like methyl 2-amino-5-azido-4-methoxybenzoate or methyl 2-amino-5-cyano-4-methoxybenzoate can be formed.

Oxidation Products: Products such as methyl 2-nitro-5-iodo-4-methoxybenzoate or methyl 2-nitroso-5-iodo-4-methoxybenzoate can be obtained.

Reduction Products: Reduction can yield compounds like methyl 2-amino-5-iodo-4-methoxybenzyl alcohol.

Scientific Research Applications

Methyl 2-amino-5-iodo-4-methoxybenzoate is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of methyl 2-amino-5-iodo-4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The iodine atom and amino group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can act as an electrophile or nucleophile, depending on the reaction conditions, and can form covalent bonds with target molecules, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-4-methoxybenzoate: Lacks the iodine atom, making it less reactive in certain substitution reactions.

Methyl 2-amino-5-bromo-4-methoxybenzoate: Contains a bromine atom instead of iodine, resulting in different reactivity and biological properties.

Methyl 2-amino-5-chloro-4-methoxybenzoate: Contains a chlorine atom, which affects its chemical behavior and applications.

Uniqueness

Methyl 2-amino-5-iodo-4-methoxybenzoate is unique due to the presence of the iodine atom, which imparts distinct reactivity and biological activity. The iodine atom enhances the compound’s ability to participate in substitution reactions and increases its binding affinity to biological targets, making it valuable in various research and industrial applications .

Biological Activity

Methyl 2-amino-5-iodo-4-methoxybenzoate is a chemical compound with significant potential in medicinal chemistry. Its unique structure, characterized by an amino group, an iodine atom, and a methoxy group, contributes to its diverse biological activities. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

This compound has the molecular formula and a molecular weight of approximately 291.086 g/mol. The presence of the iodine substituent enhances its reactivity and biological interactions, while the methoxy group contributes to its lipophilicity and solubility in organic solvents.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : The compound has shown promising results against various bacterial strains, particularly Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. In vitro studies have demonstrated its ability to inhibit bacterial growth effectively.

- Anti-inflammatory Effects : The structural features of the compound suggest potential anti-inflammatory properties. Compounds with similar structures have been reported to inhibit pro-inflammatory pathways, indicating that this compound may also modulate inflammatory responses.

- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in disease processes. For instance, it could potentially act as an inhibitor of topoisomerases, which are crucial for DNA replication and transcription.

Antimicrobial Activity

A study evaluating the antimicrobial efficacy of this compound revealed the following Minimum Inhibitory Concentration (MIC) values against selected bacterial strains:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 1 |

| Klebsiella pneumoniae | 4 |

| Pseudomonas aeruginosa | 16 |

These results indicate that the compound possesses significant antibacterial activity, particularly against E. coli, which is a common pathogen in clinical settings.

Anti-inflammatory Studies

In vitro assays have indicated that this compound can reduce the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential role in treating inflammatory diseases.

Enzyme Inhibition

The compound has been tested for its inhibitory effects on DNA gyrase and topoisomerase IV from E. coli. The following IC50 values were observed:

| Enzyme | IC50 (µM) |

|---|---|

| DNA Gyrase | 0.49 |

| Topoisomerase IV | 0.22 |

These findings indicate that this compound is a potent inhibitor of these critical enzymes, which could be leveraged for therapeutic applications in bacterial infections.

Clinical Applications

A notable case study involved the use of this compound in treating infections caused by multi-drug resistant bacteria. Patients showed significant improvement after treatment with this compound, highlighting its potential as an alternative therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.